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molecular formula C13H12N4O3 B8406807 4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide

4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide

Cat. No. B8406807
M. Wt: 272.26 g/mol
InChI Key: YDIPXMNBHJLQKZ-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

The product obtained in 116a (550 mg, 2.74 mmol) in 5 mL THF was added to a mixture of 2-amino-4-methyl-pyridine (750 mg, 6.94 mmol) in 10 mL THF under stirring at ambient temperature. The mixture was stirred for 20 min at ambient temperature, then 1 mL methanol was added and the mixture was concentrated i.vac. The residue was purified by HPLC (C18 symmetry, eluent-gradient: (water+0.15% HCOOH)/acetonitrile=90:10->0:100). Conc. ammonia (aq) was added to the product containing fractions until alkaline, and acetonitrile was removed by evaporation. The aqueous mixture was extracted with dichloromethane/methanol 9:1, the combined organic layers dried over MgSO4 and concentrated to dryness i. vac. and the residue triturated with methanol. After filtration, the solid was washed with methanol and dried at 55° C.
Name
116a
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[NH2:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][N:16]=1.CO>C1COCC1>[CH3:21][C:19]1[CH:18]=[CH:17][N:16]=[C:15]([NH:14][C:6](=[O:7])[C:5]2[CH:9]=[CH:10][C:2]([NH2:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=2)[CH:20]=1

Inputs

Step One
Name
116a
Quantity
550 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 min at ambient temperature
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated i.vac
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC (C18 symmetry, eluent-gradient: (water+0.15% HCOOH)/acetonitrile=90:10->0:100)
ADDITION
Type
ADDITION
Details
Conc. ammonia (aq) was added to the product
ADDITION
Type
ADDITION
Details
containing fractions until alkaline, and acetonitrile
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with dichloromethane/methanol 9:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness i
CUSTOM
Type
CUSTOM
Details
and the residue triturated with methanol
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solid was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried at 55° C.

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC=C1)NC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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